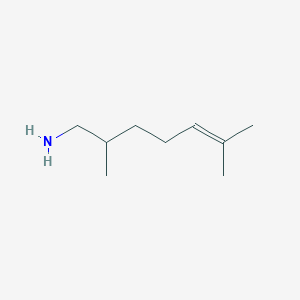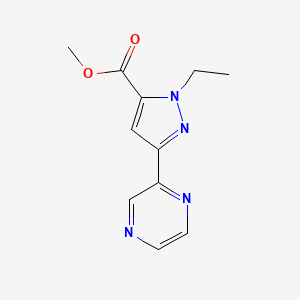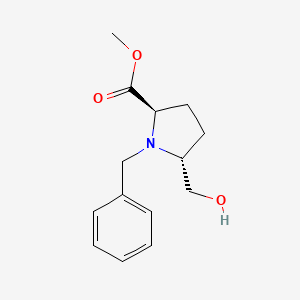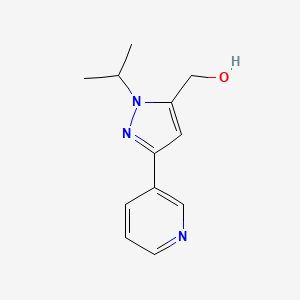![molecular formula C13H13N3O4 B13343611 4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves multiple steps, including nitration, methylation, and oxidation reactions. One common synthetic route includes:
Methylation: The addition of methyl groups (-CH₃) to the bipyridine structure.
Oxidation: The conversion of the nitro group to a nitro oxide.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy group (-OCH₃) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Tin(II) chloride (SnCl₂), iron (Fe) with hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions include amines, substituted bipyridines, and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the bipyridine structure can chelate metal ions, affecting enzymatic activities and metal homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the methoxy and nitro groups, affecting its chemical reactivity and applications.
5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the methoxy and nitro groups, influencing its chemical properties and uses.
Uniqueness
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities . The combination of these functional groups allows for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C13H13N3O4 |
|---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
6-(4-methoxypyridin-3-yl)-2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H13N3O4/c1-8-9(2)15(17)12(6-11(8)16(18)19)10-7-14-5-4-13(10)20-3/h4-7H,1-3H3 |
InChI-Schlüssel |
UAUYIQYTOBDFBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([N+](=C(C=C1[N+](=O)[O-])C2=C(C=CN=C2)OC)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B13343551.png)





![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)



